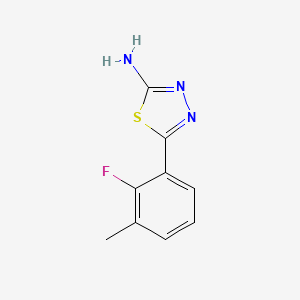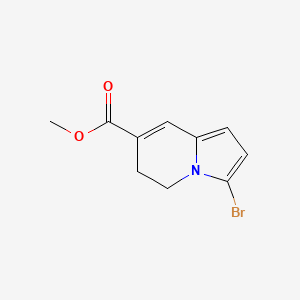
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methyl ester group at the 7th position of the indolizine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate typically involves the bromination of a suitable indolizine precursor followed by esterification. One common method involves the reaction of 5,6-dihydroindolizine with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 3rd position. This is followed by esterification using methanol and a catalyst like sulfuric acid to form the methyl ester group at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5,6-dihydroindolizine-7-carboxylate or 3-thiocyanato-5,6-dihydroindolizine-7-carboxylate.
Oxidation: Formation of 3-bromo-5,6-dihydroindolizine-7-carboxylic acid.
Reduction: Formation of 5,6-dihydroindolizine-7-carboxylate.
科学研究应用
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- Methyl 3-Chloro-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Iodo-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Fluoro-5,6-dihydroindolizine-7-carboxylate
Uniqueness
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness can be leveraged in the design of novel compounds with desired properties .
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
methyl 3-bromo-5,6-dihydroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
HDTPTRBKFULCLL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC=C(N2CC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


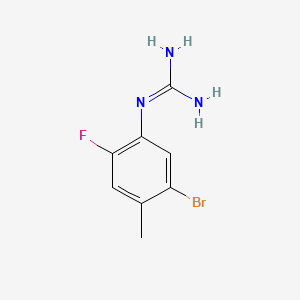

![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
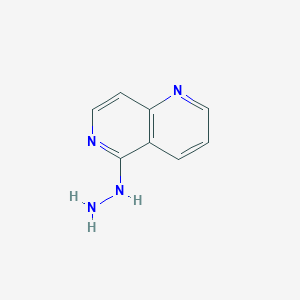
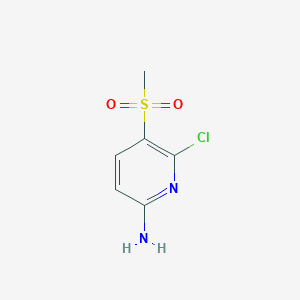


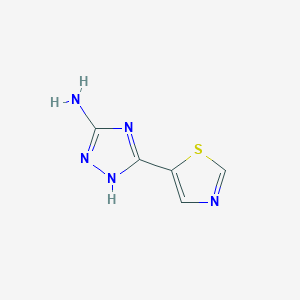
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
